molecular formula C11H12N2O3 B025812 Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 104295-62-7

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B025812
CAS No.: 104295-62-7
M. Wt: 220.22 g/mol
InChI Key: RMIOHJSPVQALON-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as furfural or furfuryl alcohol.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    Ethyl 3-(2-furyl)propanoate: Shares the furan ring and ester functional group but lacks the pyrazole ring.

    Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the ester and pyrazole rings.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the furan ring and ester group.

Uniqueness: Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of the furan and pyrazole rings with an ester functional group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOHJSPVQALON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428777
Record name Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104295-62-7
Record name Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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